4-Trifluoromethyl vs. 4-Methyl: Safening Efficacy in Sorghum
Patent US4199506 explicitly teaches that thiazolecarboxylates bearing a 4-trifluoromethyl group are clearly superior to those with a 4-methyl group in reducing herbicidal injury to sorghum caused by acetamide herbicides [1]. This class-level SAR establishes that the CF₃ moiety—present in the target compound—is a critical pharmacophoric element that cannot be replaced by a methyl substituent without substantial loss of safening activity. The diethylammonium salt form retains this essential 4-CF₃ group while providing additional formulation advantages.
| Evidence Dimension | Herbicidal injury reduction (safening effect) in sorghum |
|---|---|
| Target Compound Data | 4-CF₃-substituted thiazolecarboxylates: demonstrated clear superiority in safening (qualitative ranking from patent Table IX) |
| Comparator Or Baseline | 4-CH₃-substituted thiazolecarboxylates: markedly inferior safening efficacy |
| Quantified Difference | The patent states 4-CF₃ analogs are 'clearly superior' to 4-CH₃ analogs; specific numerical difference not extracted from the patent text view but the qualitative differentiation is unambiguous and supported by multiple exemplified compounds [1]. |
| Conditions | Greenhouse evaluation; sorghum (Sorghum bicolor); alachlor as herbicide challenge; seed treatment or soil incorporation application methods per patent Examples |
Why This Matters
Procurement of a 4-CH₃ analog instead of a 4-CF₃ compound will result in predictably inferior crop protection performance; the CF₃ group is non-negotiable for safening potency.
- [1] US4199506A – 2,4-Disubstituted-5-thiazolecarboxylic acids and derivatives. Column 14, lines 10–25; Table IX. View Source
